Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, a phenoxy group, and a cyclopropylcarbonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-aminophenol with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form 4-[(cyclopropylcarbonyl)amino]phenol.
Thiophene Carboxylation: The next step involves the carboxylation of thiophene-2-carboxylic acid with methanol in the presence of a catalyst like sulfuric acid to form methyl 2-thiophenecarboxylate.
Coupling Reaction: Finally, the phenoxy intermediate is coupled with methyl 2-thiophenecarboxylate using a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylcarbonyl group can form covalent bonds with active site residues, while the phenoxy and thiophene groups can participate in non-covalent interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-furancarboxylate: Similar structure but with a furan ring instead of thiophene.
Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-pyrrolecarboxylate: Contains a pyrrole ring instead of thiophene.
Uniqueness
Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs. This uniqueness makes it particularly valuable in research focused on heterocyclic compounds and their applications.
Properties
IUPAC Name |
methyl 3-[4-(cyclopropanecarbonylamino)phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-20-16(19)14-13(8-9-22-14)21-12-6-4-11(5-7-12)17-15(18)10-2-3-10/h4-10H,2-3H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCZAIFFWWOOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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